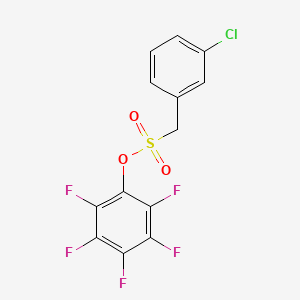

2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate

Description

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is a fluorinated aromatic sulfonate ester characterized by a pentafluorophenyl group and a 3-chlorophenyl moiety attached to a methanesulfonate backbone. This compound is notable for its electron-withdrawing substituents, which enhance its electrochemical stability and solubility in nonpolar media. It has been investigated extensively as an electrolyte additive in lithium-ion batteries, where it improves interfacial stability and performance across a wide temperature range .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (3-chlorophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF5O3S/c14-7-3-1-2-6(4-7)5-23(20,21)22-13-11(18)9(16)8(15)10(17)12(13)19/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIDYDWSCOTXFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188546 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-65-2 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-chlorobenzenemethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with methanesulfonyl chloride in the presence of a base . The reaction is usually carried out under inert atmospheric conditions to prevent any unwanted side reactions. The general reaction scheme is as follows:

C6F5OH+CH3SO2Cl→C6F5OSO2CH3+HCl

In industrial settings, the production of this compound may involve more scalable methods, but the core reaction remains similar. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can act as a leaving group in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various organic solvents .

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of aryl sulfonates.

Proteomics Research: This compound is utilized in proteomics research for the modification of proteins and peptides.

Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Electrolyte Additive: It has been investigated as an additive in electrolytes for batteries, improving the performance and stability of the cells.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate involves its ability to form stable intermediates and products during chemical reactions. It can form interfacial films on both cathode and anode surfaces in batteries, reducing cell impedance and side reactions . In organic synthesis, it acts as a leaving group, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Battery Performance : The target compound reduces impedance growth by 40% after 500 cycles compared to baseline electrolytes, attributed to stable SEI formation .

- Synergistic Effects : The 3-chlorophenyl group mitigates fluorine-induced brittleness in the SEI, while pentafluorophenyl enhances anion-derived passivation.

Biological Activity

Overview

2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate (CAS Number: 885950-65-2) is an organic compound with the molecular formula C13H6ClF5O3S. It is notable for its unique chemical structure and potential applications in various fields including organic synthesis and proteomics research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 372.69 g/mol

- Melting Point : 96-98 °C

- Hazard Classification : Irritant; toxic if ingested or inhaled .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The methanesulfonate group can act as a leaving group, allowing for the formation of various intermediates that can interact with biological macromolecules such as proteins and nucleic acids.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack leading to the formation of aryl sulfonates.

- Hydrolysis : In aqueous environments, it hydrolyzes to produce 2,3,4,5,6-pentafluorophenol and methanesulfonic acid.

Organic Synthesis

This compound is utilized in organic synthesis for creating complex molecules. Its reactivity makes it a valuable reagent in the formation of aryl sulfonates and other derivatives.

Proteomics Research

The compound has been employed in proteomics for modifying proteins and peptides. Its fluorinated structure enhances stability and reactivity in biochemical assays.

Comparison with Similar Compounds

| Compound Name | Structure | Key Difference |

|---|---|---|

| 2,3,4,5,6-Pentafluorophenyl methanesulfonate | Lacks chlorophenyl group | Less reactive in certain applications |

| 2,3,4,5,6-Pentafluorophenylacetic acid | Different reactivity profile | Used in acyl derivative synthesis |

The presence of both pentafluorophenyl and chlorophenyl groups in the target compound enhances its reactivity and versatility compared to its analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate with high purity?

Methodological Answer:

The synthesis typically involves coupling reactions between a pentafluorophenyl sulfonate precursor and a 3-chlorophenyl derivative. Key steps include:

- Precursor Activation : Use sulfonyl chloride intermediates (e.g., methanesulfonyl chloride) to generate reactive electrophiles.

- Nucleophilic Substitution : React the activated sulfonate with 3-chlorophenylmagnesium bromide under inert conditions.

- Purification : Employ column chromatography or recrystallization for isolation. Sublimation (as demonstrated for Zn(C₆F₅)₂ ) may enhance purity.

- Characterization : Validate via NMR (to confirm pentafluorophenyl groups) and NMR (for 3-chlorophenyl integration). LC-MS or HPLC (>95% purity threshold) ensures quality .

Basic: How should researchers characterize the electrochemical stability of this compound in lithium-ion battery electrolytes?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials vs. Li/Li to assess stability windows.

- Electrochemical Impedance Spectroscopy (EIS) : Evaluate interfacial impedance changes after cycling (e.g., reduced impedance indicates effective SEI/CEI formation ).

- Galvanostatic Cycling : Test capacity retention over 100+ cycles at varying temperatures (-20°C to 60°C) to mimic wide operational ranges.

- Post-Mortem Analysis : Use XPS or TEM to examine electrode surface morphology and elemental composition of interface films .

Advanced: What mechanistic insights explain the dual electrode interface stabilization by this compound in lithium-ion batteries?

Methodological Answer:

The compound decomposes during initial cycles, forming a fluorine-rich solid-electrolyte interphase (SEI) on the anode and a cathode-electrolyte interphase (CEI) on the cathode. Key mechanisms:

- Anode SEI : Fluorinated components (e.g., LiF) enhance ionic conductivity and suppress electrolyte reduction.

- Cathode CEI : The 3-chlorophenyl group may scavenge reactive oxygen species, mitigating transition-metal dissolution.

- Synergistic Effect : Comparative studies with vinylene carbonate (VC) show superior thermal stability due to stronger C-F bonds, reducing gas evolution at high temperatures .

Advanced: How can researchers resolve contradictions in reported electrochemical performance across different studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Electrolyte Composition : Salt concentration (e.g., LiPF₆ vs. LiFSI) and solvent ratios (EC:DMC vs. EC:EMC).

- Additive Concentration : Optimize between 0.5–2 wt.% to balance film formation and electrolyte viscosity.

- Electrode Materials : Test across multiple cathodes (e.g., NCM523, NCM622) and anodes (graphite, silicon composites).

- Experimental Protocols : Standardize cycling rates (C/3 to 1C) and voltage ranges (3.0–4.3 V). Use control cells with/without additives for direct comparison .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods.

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at -20°C to prevent hydrolysis.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : Refer to SDS guidelines (e.g., BD306429 ) for eye/skin exposure and spill response.

Advanced: Can computational modeling predict the decomposition pathways of this compound under operational conditions?

Methodological Answer:

Yes. Employ density functional theory (DFT) to:

- Simulate Bond Dissociation Energies : Identify weakest bonds (e.g., S-O vs. C-F) under thermal/electrochemical stress.

- Reaction Pathways : Model interactions with electrolyte solvents (e.g., EC, DMC) to predict byproducts like HF or LiF.

- Interface Modeling : Use molecular dynamics (MD) to study adsorption on LiNi₀.₅Co₀.₂Mn₀.₃O₂ surfaces. Validate with in-situ Raman or FTIR .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR : Detect distinct signals for pentafluorophenyl groups (δ -140 to -160 ppm).

- NMR : Identify 3-chlorophenyl protons (aromatic signals at δ 7.2–7.5 ppm).

- FTIR : Confirm sulfonate (S=O stretch at 1350–1200 cm) and C-F bonds (1100–1000 cm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H] or [M-Na]) .

Advanced: How does the steric and electronic effects of the 3-chlorophenyl group influence reactivity compared to other aryl substituents?

Methodological Answer:

- Steric Effects : The 3-chloro substitution minimizes steric hindrance vs. 2- or 4-substituted phenyls, enhancing sulfonate group accessibility.

- Electronic Effects : The electron-withdrawing Cl atom stabilizes the sulfonate via resonance, reducing hydrolysis susceptibility.

- Comparative Studies : Replace 3-chlorophenyl with pentafluorophenyl or methylphenyl to assess rate constants in SN2 reactions or thermal decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.